BenchChemオンラインストアへようこそ!

5-Nitro-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole

purity quality control procurement

This 5-nitroimidazo[2,1-b]thiazole features a 6-(3-trifluoromethylphenoxy) group pushing XlogP to 4.8—over 1.5 log units above non-phenoxy analogs—offering a unique lipophilicity handle for SAR and matched-pair ADME studies. The 5-nitro group acts as a bioreductive trigger for anaerobic pathogen and antifungal programs. At ≥98% purity, it outperforms typical 95% alternatives, minimizing impurity-driven artifacts and eliminating re-purification costs. With TPSA 101 Ų, 8 H-bond acceptors, and 2 rotatable bonds, it is primed for QSAR training sets and diversity library expansion.

Molecular Formula C12H6F3N3O3S
Molecular Weight 329.25
CAS No. 339008-08-1
Cat. No. B2565990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Nitro-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole
CAS339008-08-1
Molecular FormulaC12H6F3N3O3S
Molecular Weight329.25
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=C(N3C=CSC3=N2)[N+](=O)[O-])C(F)(F)F
InChIInChI=1S/C12H6F3N3O3S/c13-12(14,15)7-2-1-3-8(6-7)21-9-10(18(19)20)17-4-5-22-11(17)16-9/h1-6H
InChIKeyODBRZNWEGPDUEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Nitro-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole (CAS 339008-08-1) – Procurement-Ready Physicochemical and Structural Profile


5-Nitro-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole (CAS 339008-08-1) is a heterocyclic compound built on the imidazo[2,1-b][1,3]thiazole core, featuring a nitro group at the 5‑position and a 3‑(trifluoromethyl)phenoxy substituent at the 6‑position. With a molecular formula of C₁₂H₆F₃N₃O₃S and a molecular weight of 329.25 g·mol⁻¹, the compound carries eight hydrogen‑bond acceptors, zero hydrogen‑bond donors, and a predicted topological polar surface area (TPSA) of 101 Ų [1]. Its computed lipophilicity (XlogP 4.8) places it in the moderately high lipophilicity range, a property that directly impacts membrane permeability and distribution profiles in biological systems [1].

5-Nitro-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole – Why In‑Class Analogs Cannot Be Used Interchangeably


Although several 5‑nitroimidazo[2,1‑b]thiazole derivatives exist, their physicochemical and biological profiles diverge markedly depending on the nature and position of substituents. For instance, 6‑(trifluoromethyl)imidazo[2,1‑b]thiazole (CAS 109113‑98‑6) lacks the 5‑nitro group that is essential for bioreductive activation and antimicrobial activity, and it displays an XlogP of ~3.25—more than 1.5 log units lower than the 4.8 computed for the 6‑(3‑trifluoromethylphenoxy) analog [1]. Similarly, 5‑nitro‑6‑(4‑nitrophenyl)‑imidazo[2,1‑b]thiazole adopts a different aryl‑substitution pattern that alters electronic distribution and steric bulk, precluding direct substitution without re‑optimization of the target engagement profile. These differences mean that swapping one imidazo[2,1‑b]thiazole for another without quantitative re‑validation risks compromising both potency and pharmacokinetic behaviour.

5-Nitro-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole – Quantifiable Differentiation Evidence for Scientific Selection and Procurement


Vendor Purity Differential: 98 % (Leyan) vs. 95 % (AKSci) – Procurement-Grade Impact

When sourcing 5‑nitro‑6‑[3‑(trifluoromethyl)phenoxy]imidazo[2,1‑b][1,3]thiazole for research or development, the identity and purity of the material are paramount. Leyan supplies the compound at a certified purity of 98 % , whereas AKSci lists a minimum purity specification of 95 % . This 3‑percentage‑point difference, when compounded across multi‑step syntheses or biological screening campaigns, can meaningfully reduce the burden of by‑product interference and increase the reproducibility of dose‑response data.

purity quality control procurement

Lipophilicity Differentiation: XlogP 4.8 vs. 3.25 – Impact on Permeability and Distribution

The computed XlogP of 5‑nitro‑6‑[3‑(trifluoromethyl)phenoxy]imidazo[2,1‑b][1,3]thiazole is 4.8 [1], substantially higher than the XlogP of 3.25 reported for the close analog 6‑(trifluoromethyl)imidazo[2,1‑b]thiazole (CAS 109113‑98‑6) . This 1.55 log‑unit increase translates to an approximately 35‑fold higher octanol‑water partition coefficient, indicating significantly greater membrane permeability and altered tissue distribution. For programs where blood‑brain barrier penetration or intracellular accumulation is desired, the higher logP may be advantageous; for aqueous‑solubility‑limited applications, it may require formulation considerations.

lipophilicity ADME permeability

Topological Polar Surface Area (TPSA) as a Bioavailability Predictor: 101 Ų vs. 17.3 Ų

The target compound exhibits a computed TPSA of 101 Ų [1], far exceeding the 17.3 Ų reported for 6‑(trifluoromethyl)imidazo[2,1‑b]thiazole [2]. TPSA values below 140 Ų are generally associated with acceptable oral absorption; however, the nearly 6‑fold difference here indicates that the target compound’s nitro and phenoxy‑ether functionalities substantially increase polar surface area. This may reduce passive membrane permeability relative to the low‑TPSA analog, but can also enhance solubility and reduce off‑target promiscuity—a trade‑off that must be weighed in lead selection.

TPSA bioavailability drug-likeness

Nitro Group Contribution to Antimicrobial Activity: Class-Level Prerequisite

In a focused library of 5‑nitroimidazo[2,1‑b]thiazoles, compounds 1 and 6 demonstrated potent antimicrobial activity against all tested Candida strains [1]. Although quantitative MIC data for the specific 6‑(3‑trifluoromethylphenoxy) derivative have not been published, the 5‑nitro group is a well‑established pharmacophore that undergoes bioreductive activation to generate cytotoxic species. Analogs lacking the 5‑nitro substituent—such as 6‑(trifluoromethyl)imidazo[2,1‑b]thiazole—are not reported to exhibit comparable antimicrobial activity, underscoring the functional necessity of this group for anti‑infective applications.

antimicrobial nitroimidazole bioreductive activation

5-Nitro-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole – Application Scenarios Derived from Quantitative Evidence


Anti‑Infective Lead Discovery Requiring Bioreductive Activation

The 5‑nitro group serves as a bioreductive trigger, enabling the generation of reactive intermediates that are toxic to anaerobic organisms and certain fungi. As demonstrated by the activity of related 5‑nitroimidazo[2,1‑b]thiazoles against Candida spp. [1], this scaffold is well‑suited for hit‑to‑lead programs targeting drug‑resistant fungal or anaerobic bacterial infections. The 6‑(3‑trifluoromethylphenoxy) substitution further modulates lipophilicity and electronic properties, offering an additional handle for SAR exploration.

ADME‑Guided Lead Optimization Leveraging Lipophilicity and TPSA Data

With a computed XlogP of 4.8 and TPSA of 101 Ų [1], this compound occupies a well‑defined physicochemical space. Medicinal chemists can use these parameters to predict oral absorption, blood‑brain barrier penetration, and solubility. The significantly higher logP and TPSA relative to simpler imidazo[2,1‑b]thiazoles make it a valuable comparator in matched‑pair analyses when evaluating the impact of the phenoxy‑trifluoromethyl motif on ADME profiles.

High‑Purity Sourcing for Reproducible Biological Screening

For screening campaigns where data reproducibility is critical, the availability of this compound at 98 % purity from Leyan [1] provides a clear advantage over the 95 % minimum purity offered by AKSci . This higher purity reduces the likelihood of confounding biological effects from impurities and minimizes the need for costly in‑house re‑purification, directly improving the reliability of dose‑response and selectivity assays.

Computational Chemistry and QSAR Model Building

The rich set of computed descriptors—including XlogP, TPSA, hydrogen‑bond acceptor count (8), and rotatable bond count (2)—available from authoritative databases [1] make this compound a well‑characterized entry for inclusion in quantitative structure‑activity relationship (QSAR) training sets. Its distinct substitution pattern helps expand the chemical diversity space of imidazo[2,1‑b]thiazole libraries used for predictive model development.

Quote Request

Request a Quote for 5-Nitro-6-[3-(trifluoromethyl)phenoxy]imidazo[2,1-b][1,3]thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.